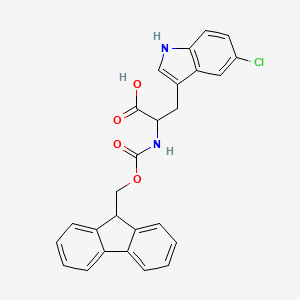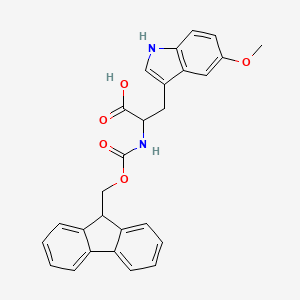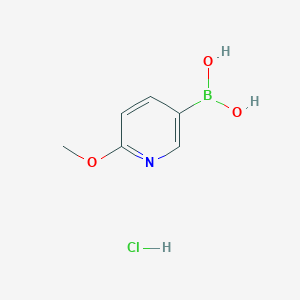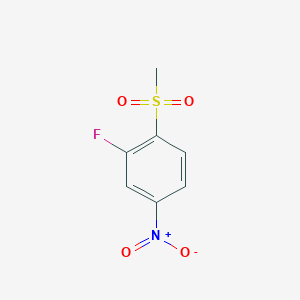![molecular formula C13H11F2NO2 B1322205 2(1H)-Pyridinone, 4-[(2,4-difluorophenyl)methoxy]-6-methyl-](/img/structure/B1322205.png)
2(1H)-Pyridinone, 4-[(2,4-difluorophenyl)methoxy]-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-Difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridinone core substituted with a difluorobenzyl group and a methyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-[(2,4-difluorophenyl)methoxy]-6-methyl- typically involves the reaction of 2,4-difluorobenzyl alcohol with 6-methyl-2-pyridone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
4-[(2,4-Difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The difluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
科学的研究の応用
4-[(2,4-Difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 4-[(2,4-difluorophenyl)methoxy]-6-methyl- involves its interaction with specific molecular targets. The difluorobenzyl group and pyridinone core play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2,6-Difluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 4-Fluorobenzoic acid
Uniqueness
4-[(2,4-Difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both difluorobenzyl and pyridinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H11F2NO2 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC名 |
4-[(2,4-difluorophenyl)methoxy]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H11F2NO2/c1-8-4-11(6-13(17)16-8)18-7-9-2-3-10(14)5-12(9)15/h2-6H,7H2,1H3,(H,16,17) |
InChIキー |
GLOFGBXOHXBZHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=O)N1)OCC2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)



